N-(1-cyano-1-cyclopropylethyl)-2-(2',5'-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4'-imidazolidine]-1'-yl)acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(2’,5’-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4’-imidazolidine]-1’-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which often imparts interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2’,5’-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4’-imidazolidine]-1’-yl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions to form the spirocyclic structure.
Functionalization: Introduction of the cyano and cyclopropylethyl groups through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-(2’,5’-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4’-imidazolidine]-1’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(2’,5’-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4’-imidazolidine]-1’-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other spirocyclic molecules with analogous structures and functional groups. Examples could be:
- Spiro[cyclopropane-1,3’-indoline]-2’,5’-dione
- Spiro[benzothiophene-4,4’-imidazolidine]-2’,5’-dione
Uniqueness
The uniqueness of N-(1-cyano-1-cyclopropylethyl)-2-(2’,5’-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4’-imidazolidine]-1’-yl)acetamide lies in its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2',5'-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4'-imidazolidine]-1'-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-17(10-19,11-4-5-11)20-14(23)9-22-15(24)18(21-16(22)25)7-2-3-13-12(18)6-8-26-13/h6,8,11H,2-5,7,9H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAHHXWJZRJPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2C(=O)C3(CCCC4=C3C=CS4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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